molecular formula C17H14ClN3O3 B11491070 4-(4-Chloro-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

4-(4-Chloro-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11491070
M. Wt: 343.8 g/mol
InChI Key: PTNJUAAWGHURAQ-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by the presence of a chloro-nitrophenyl group, a methyl group, and a carbonitrile group attached to a hexahydroquinoline core

Preparation Methods

The synthesis of 4-(4-Chloro-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-3-nitrobenzaldehyde and 2-methyl-1,4-dihydropyridine.

    Condensation Reaction: The 4-chloro-3-nitrobenzaldehyde undergoes a condensation reaction with 2-methyl-1,4-dihydropyridine in the presence of a suitable catalyst, such as piperidine, to form the desired hexahydroquinoline derivative.

    Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to yield the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

4-(4-Chloro-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted quinolines.

Scientific Research Applications

4-(4-Chloro-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Cellular Signaling: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

4-(4-Chloro-3-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:

    4-Chloro-3-nitrophenyl methyl sulfone: Similar in structure but contains a sulfone group instead of a carbonitrile group.

    4-Chloro-3-nitrophenyl isocyanate: Contains an isocyanate group, which imparts different reactivity and applications.

    4-Chloro-3-nitrophenyl phenyl methanone: Features a phenyl group, leading to different chemical properties and uses.

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

4-(4-chloro-3-nitrophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C17H14ClN3O3/c1-9-11(8-19)16(17-13(20-9)3-2-4-15(17)22)10-5-6-12(18)14(7-10)21(23)24/h5-7,16,20H,2-4H2,1H3

InChI Key

PTNJUAAWGHURAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C#N

Origin of Product

United States

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